

Spectroscopic Profile of D-Cyclohexylglycine Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: *H-D-Chg-OH.HCl*

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This technical guide provides a comprehensive overview of the key spectroscopic data for D-Cyclohexylglycine hydrochloride, a crucial building block in pharmaceutical development. Due to the limited availability of public spectroscopic data for the hydrochloride salt, this document presents the available experimental data for D-Cyclohexylglycine and outlines detailed, adaptable protocols for acquiring the corresponding spectra for its hydrochloride form.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for D-Cyclohexylglycine. It is important to note that this data pertains to the free amino acid, and slight variations in chemical shifts and spectral features are expected for the hydrochloride salt due to the protonation of the amine group.

Table 1: Nuclear Magnetic Resonance (NMR) Data of D-Cyclohexylglycine

¹H NMR (Proton NMR)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available	-	-	-

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppm	Assignment
Data not available	-

Note: Experimental ¹H and ¹³C NMR data for D-Cyclohexylglycine hydrochloride are not readily available in public databases. The data for related, more complex structures show signals for the cyclohexyl ring protons between approximately 1.0-2.0 ppm and the alpha-proton around 3.5-4.0 ppm. For the hydrochloride salt in D₂O, the α-proton signal is expected to be a doublet in the range of 3.8-4.2 ppm.

Table 2: Infrared (IR) Spectroscopy Data of D-Cyclohexylglycine

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400-2800	Broad	O-H stretch (carboxylic acid), N-H stretch (amine), C-H stretch
~2930, ~2850	Strong	C-H stretch (cyclohexyl)
~1650-1580	Strong	N-H bend (amine)
~1600-1550	Strong	C=O stretch (carboxylate)
~1450	Medium	C-H bend (cyclohexyl)

Note: This data is typical for amino acids. For the hydrochloride salt, the N-H stretching region may show broader absorption at lower frequencies due to the formation of the ammonium salt. The C=O stretch of the carboxylic acid will be prominent, typically around 1700-1730 cm⁻¹.

Table 3: Mass Spectrometry (MS) Data of D-Cyclohexylglycine

m/z	Relative Intensity	Assignment
158.1176	-	[M+H] ⁺ (Protonated Molecule)
112	-	[M+H - COOH - H] ⁺
95.1	-	[Cyclohexyl] ⁺

Note: This MS-MS data was obtained for the protonated molecule of D-Cyclohexylglycine. The fragmentation pattern of the hydrochloride salt under ESI-MS is expected to be very similar, primarily showing the protonated molecular ion.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of D-Cyclohexylglycine hydrochloride, based on standard practices for amino acid hydrochlorides.

¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the chemical structure of D-Cyclohexylglycine hydrochloride.

Materials:

- D-Cyclohexylglycine hydrochloride
- Deuterium oxide (D₂O)
- NMR tubes (5 mm)
- NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of D-Cyclohexylglycine hydrochloride.
 - Dissolve the sample in approximately 0.6-0.7 mL of D₂O directly in a clean, dry NMR tube.

- Gently vortex the tube to ensure complete dissolution.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer on the deuterium signal of the D₂O.
 - Shim the magnetic field to achieve optimal homogeneity.
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional ¹H NMR spectrum.
 - Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
 - Apply a solvent suppression technique if the residual HDO signal is significant.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - A larger number of scans will be necessary (e.g., 1024 or more) due to the low natural abundance of ¹³C.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Phase the resulting spectra.
 - Calibrate the chemical shift scale using the residual solvent peak or an internal standard.
 - Integrate the peaks in the ¹H NMR spectrum.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of solid D-Cyclohexylglycine hydrochloride to identify its functional groups.^[1]

Materials:

- D-Cyclohexylglycine hydrochloride
- FTIR spectrometer with an ATR accessory (e.g., with a diamond crystal)
- Spatula
- Isopropanol or ethanol for cleaning

Procedure:

- Background Spectrum:
 - Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol or ethanol and allowing it to dry completely.
 - Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
- Sample Analysis:
 - Place a small amount (a few milligrams) of solid D-Cyclohexylglycine hydrochloride powder onto the ATR crystal, ensuring complete coverage of the crystal surface.
 - Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
 - Record the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm^{-1} .
- Data Processing and Cleaning:
 - The software will automatically perform the background subtraction.

- Process the spectrum as needed (e.g., baseline correction).
- After analysis, clean the ATR crystal thoroughly with a solvent-dampened tissue.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the accurate mass of the protonated molecule of D-Cyclohexylglycine hydrochloride and study its fragmentation pattern.

Materials:

- D-Cyclohexylglycine hydrochloride
- HPLC-grade methanol or acetonitrile
- HPLC-grade water
- Formic acid (optional, for enhancing protonation)
- Mass spectrometer with an ESI source

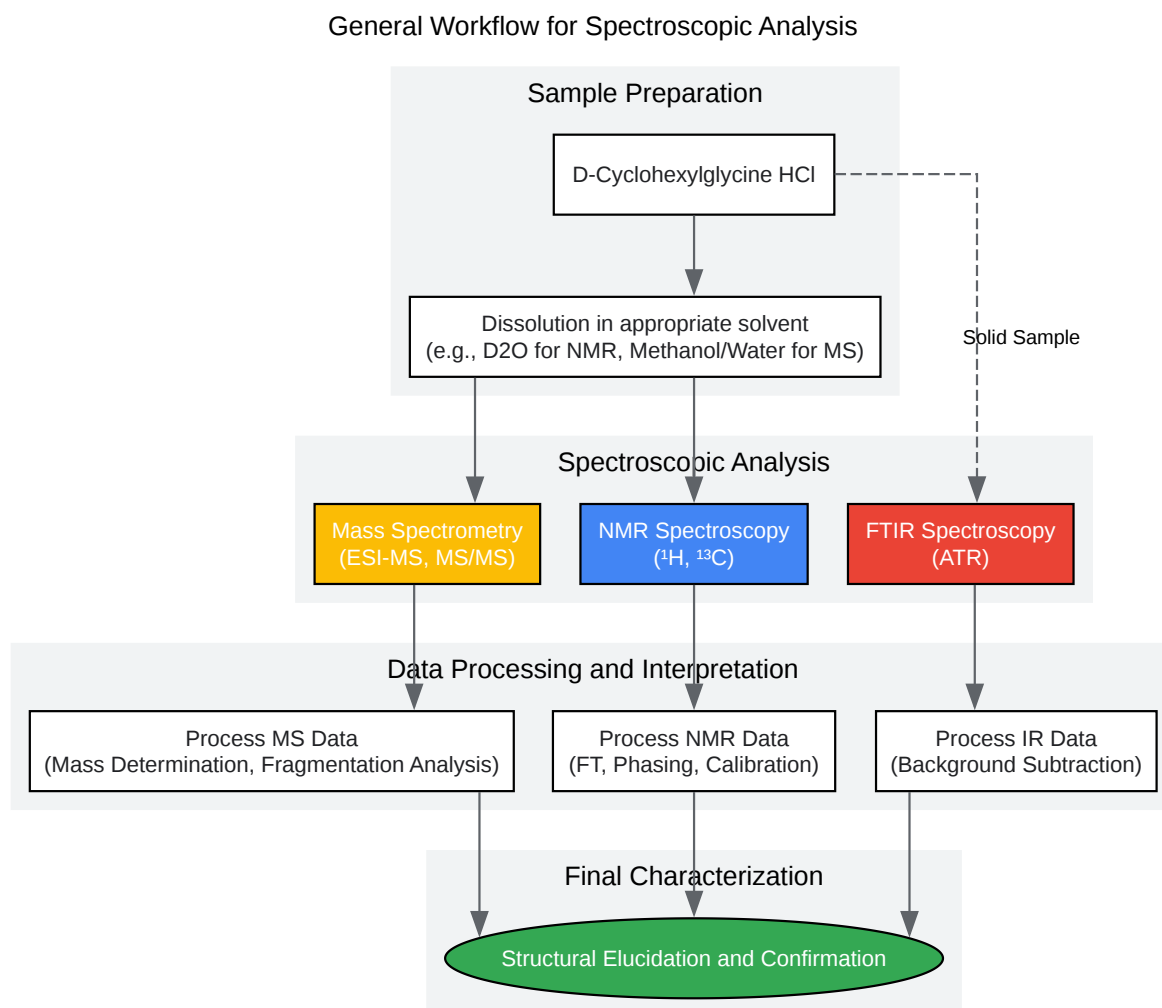
Procedure:

- Sample Preparation:
 - Prepare a stock solution of D-Cyclohexylglycine hydrochloride in a suitable solvent (e.g., 1 mg/mL in water/methanol).
 - Dilute the stock solution to a final concentration of approximately 1-10 µg/mL using a mixture of water and methanol or acetonitrile. A common mobile phase composition for direct infusion is 50:50 water:methanol with 0.1% formic acid.
- Instrument Setup:
 - Calibrate the mass spectrometer using a standard calibration solution.
 - Set up the ESI source in positive ion mode.

- Optimize source parameters such as capillary voltage, cone voltage, and gas flow rates for optimal signal intensity.
- Data Acquisition:
 - Introduce the sample into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$).
 - Acquire full scan mass spectra over a relevant m/z range (e.g., m/z 50-500).
 - For fragmentation analysis (MS/MS), select the protonated molecular ion ($[\text{M}+\text{H}]^+$) as the precursor ion and acquire product ion spectra at various collision energies.
- Data Analysis:
 - Analyze the full scan spectrum to identify the protonated molecular ion and determine its accurate mass.
 - Interpret the MS/MS spectrum to identify characteristic fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound such as D-Cyclohexylglycine hydrochloride.



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Caption: Workflow for the spectroscopic characterization of D-Cyclohexylglycine HCl.

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References

- 1. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
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